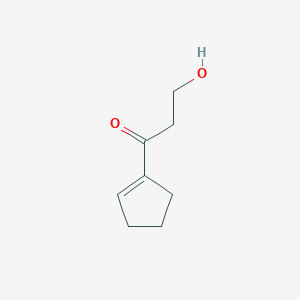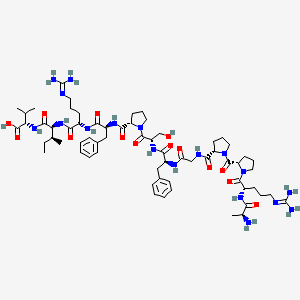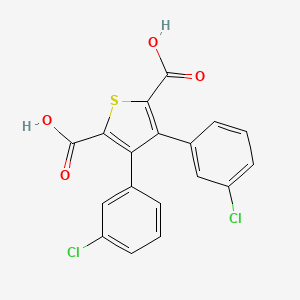![molecular formula C14H24OSi2 B14514555 Trimethyl{[1-phenyl-2-(trimethylsilyl)ethenyl]oxy}silane CAS No. 63636-05-5](/img/structure/B14514555.png)
Trimethyl{[1-phenyl-2-(trimethylsilyl)ethenyl]oxy}silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl{[1-phenyl-2-(trimethylsilyl)ethenyl]oxy}silane is an organosilicon compound characterized by the presence of both phenyl and trimethylsilyl groups. This compound is notable for its unique structure, which combines the properties of both silicon and organic moieties, making it valuable in various chemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[1-phenyl-2-(trimethylsilyl)ethenyl]oxy}silane typically involves the reaction of trimethylsilylacetylene with phenylacetylene under specific conditions. The reaction is often catalyzed by transition metal catalysts such as palladium or platinum. The process involves the formation of a silyl enol ether intermediate, which is then converted to the final product through a series of steps including hydrosilylation and oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl{[1-phenyl-2-(trimethylsilyl)ethenyl]oxy}silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound to its corresponding silane derivatives.
Substitution: The phenyl and trimethylsilyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Trimethyl{[1-phenyl-2-(trimethylsilyl)ethenyl]oxy}silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound is employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: The compound is used in the production of advanced materials, coatings, and adhesives
Mécanisme D'action
The mechanism by which Trimethyl{[1-phenyl-2-(trimethylsilyl)ethenyl]oxy}silane exerts its effects involves the interaction of its silicon and organic moieties with various molecular targets. The phenyl group provides aromatic stability, while the trimethylsilyl group enhances reactivity and solubility. These interactions facilitate the compound’s role in catalysis, molecular modification, and material synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilane: An organosilicon compound with a simpler structure, used in semiconductor applications.
Phenyl(trimethylsilyl)acetylene: A related compound with similar reactivity but different applications.
Trimethyl(phenyl)silane: Another similar compound used in organic synthesis.
Uniqueness
Trimethyl{[1-phenyl-2-(trimethylsilyl)ethenyl]oxy}silane is unique due to its combination of phenyl and trimethylsilyl groups, which confer both stability and reactivity. This dual functionality makes it particularly valuable in applications requiring both properties .
Propriétés
Numéro CAS |
63636-05-5 |
|---|---|
Formule moléculaire |
C14H24OSi2 |
Poids moléculaire |
264.51 g/mol |
Nom IUPAC |
trimethyl-(1-phenyl-2-trimethylsilylethenoxy)silane |
InChI |
InChI=1S/C14H24OSi2/c1-16(2,3)12-14(15-17(4,5)6)13-10-8-7-9-11-13/h7-12H,1-6H3 |
Clé InChI |
RKEXRTPXMDZVSQ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C=C(C1=CC=CC=C1)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(Phenoxymethyl)-2-oxaspiro[4.5]decan-1-one](/img/structure/B14514472.png)





![Benzyl 2-[(1H-benzimidazol-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B14514520.png)


![6-Dodecyl-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-6-ium iodide](/img/structure/B14514539.png)
![1-Azidobicyclo[3.3.1]nonane](/img/structure/B14514547.png)
![2-Methylidene-3-{[4-(propan-2-yl)phenyl]methylidene}butanedioic acid](/img/structure/B14514551.png)
![Chloro[2-(1H-pyrazol-1-yl)phenyl]mercury](/img/structure/B14514553.png)

